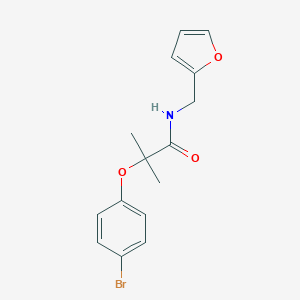
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide, also known as BPFM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has been found to inhibit the activity of other enzymes involved in cancer cell growth, including topoisomerase II and tubulin. 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has also been shown to reduce the expression of pro-inflammatory cytokines in a mouse model of acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide is its specificity for HDAC inhibition, which may reduce the risk of off-target effects. Additionally, 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has been shown to have good solubility in both water and organic solvents, which may make it easier to use in lab experiments. However, one limitation of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide is its relatively low potency compared to other HDAC inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide. One area of interest is the development of more potent analogs of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide that may have greater therapeutic potential. Additionally, further studies are needed to better understand the mechanism of action of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide and its potential applications in the treatment of cancer and inflammation. Finally, studies on the pharmacokinetics and toxicity of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide are needed to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide involves the reaction of 4-bromophenol with furfural, followed by the addition of 2-methyl-2-oxazoline and acetic anhydride. The resulting product is then purified through column chromatography to obtain 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In a study published in the Journal of Medicinal Chemistry, 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide was found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide was found to reduce inflammation in a mouse model of acute lung injury.
Eigenschaften
Molekularformel |
C15H16BrNO3 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,20-12-7-5-11(16)6-8-12)14(18)17-10-13-4-3-9-19-13/h3-9H,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
CTHFGOMUZFGFAH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(C)(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243612.png)
![3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243613.png)
![2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243615.png)
![2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243616.png)
![3-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243617.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-isopropoxybenzamide](/img/structure/B243620.png)
![3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243621.png)
![2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243622.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B243627.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B243628.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243629.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243630.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B243633.png)